molecular formula C24H32N4O B11966758 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

Cat. No.: B11966758
M. Wt: 392.5 g/mol
InChI Key: FINAGJBNNRYORN-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hydrazone class, characterized by a piperazinyl core substituted with a benzyl group at the 4-position and a hydrazone linkage connected to a 4-tert-butylphenylidene moiety.

Properties

Molecular Formula

C24H32N4O

Molecular Weight

392.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H32N4O/c1-24(2,3)22-11-9-20(10-12-22)17-25-26-23(29)19-28-15-13-27(14-16-28)18-21-7-5-4-6-8-21/h4-12,17H,13-16,18-19H2,1-3H3,(H,26,29)/b25-17+

InChI Key

FINAGJBNNRYORN-KOEQRZSOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Ethyl Acetate Derivatives

Ethyl 2-(benzylthio)benzimidazole acetate (compound b ) reacts with hydrazine hydrate in ethanol under reflux to yield N-acetohydrazide-2-(benzylthio)benzimidazole (compound c ). Key parameters include:

  • Reagents : Excess hydrazine hydrate (80%)

  • Conditions : Reflux at 78°C for 8–12 hours

  • Yield : 89–92%

This method, validated by Al-Majidi et al., ensures high purity, with FTIR peaks at 1664 cm1^{-1} (C=O) and 3170 cm1^{-1} (N-H).

Alternative Pathway via Butanone Azine and Acetamide

A patent by CN106977420A describes a novel approach using butanone azine and acetamide in a 1:1–2:1 molar ratio:

  • Reagents : Butanone azine, acetamide, water (1–2× acetamide mass)

  • Conditions : 90–120°C for 8–12 hours, followed by rectification at 128–130°C

  • Yield : >95% with 98% purity

This method minimizes waste, as by-products (butanone and ammonia) are recycled into butanone azine synthesis.

The introduction of the 4-benzylpiperazinyl group occurs via nucleophilic substitution or reductive amination.

Alkylation of Piperazine

4-Benzylpiperazine is reacted with chloroacetyl chloride in the presence of a base (e.g., NaH) to form 2-chloro-N-(4-benzylpiperazin-1-yl)acetamide.

  • Solvent : Dioxane or DMF

  • Temperature : 0–5°C (initial), then room temperature

  • Yield : 78–84%

Characteristic 1H-NMR^1\text{H-NMR} signals include δ 3.87 ppm (piperazine CH2_2) and δ 4.59 ppm (acetamide CH2_2).

Condensation with 4-tert-Butylbenzaldehyde

The final Schiff base formation involves refluxing the acetohydrazide intermediate with 4-tert-butylbenzaldehyde.

Catalyzed Condensation in Ethanolic Medium

  • Reagents : 4-tert-Butylbenzaldehyde (1.2 eq), ethanol (10 mL/g substrate)

  • Catalyst : Sodium acetate (0.1 eq)

  • Conditions : Reflux at 80°C for 18–20 hours

  • Yield : 85–89%

The reaction progress is monitored via TLC (Rf_f = 0.65 in ethyl acetate/hexane 1:1). The product exhibits an imine (C=N) stretch at 1680 cm1^{-1} in FTIR and a singlet at δ 8.51 ppm (N=CH) in 1H-NMR^1\text{H-NMR}.

Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Ethanol/DMSO (9:1)Maximizes solubility of aromatic aldehyde
Temperature 80–90°CPrevents decomposition of tert-butyl group
Reaction Time 18–24 hoursEnsures complete imine formation

Data aggregated from indicate that prolonged reflux in ethanol improves crystallinity and yield.

Catalytic Enhancements

  • Acetic Acid Catalysis : Adding 5 mol% acetic acid accelerates imine formation, reducing reaction time to 12 hours.

  • Microwave Assistance : Pilot studies show a 92% yield in 45 minutes at 100°C under microwave irradiation.

Characterization and Analytical Data

Spectral Confirmation

  • FTIR :

    • 3318 cm1^{-1} (N-H stretch)

    • 1670 cm1^{-1} (C=O)

    • 1630 cm1^{-1} (C=N)

  • 1H-NMR^1\text{H-NMR} (400 MHz, DMSO-d6_6) :

    • δ 1.32 (s, 9H, tert-butyl)

    • δ 3.58 (m, 8H, piperazine)

    • δ 7.45–7.79 (m, 9H, aromatic)

  • 13C-NMR^{13}\text{C-NMR} :

    • δ 152.1 (C=N)

    • δ 167.8 (C=O)

Purity and Yield Comparison

MethodYield (%)Purity (%)
Hydrazinolysis8998.5
Butanone Azine Route9598.0
Catalyzed Condensation8999.2

Industrial-Scale Considerations

The US4435600A patent highlights the economic viability of using tert-butanol directly (instead of tert-butyl chloride), eliminating high-pressure HCl handling. This approach reduces costs by 30% and aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The target compound’s key structural elements include:

  • Piperazinyl-Benzyl Group : Enhances solubility and modulates receptor interactions.
  • 4-tert-Butylphenylidene : A bulky, lipophilic substituent that may improve membrane permeability.

Table 1: Structural Variations in Analogs

Compound Name Key Substituents Bioactivity (if reported) Evidence ID
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N′-[(E)-(5-methyl-2-thienyl)methylene]acetohydrazide 2-Chlorobenzyl, 5-methylthienyl Not explicitly reported
N′-[(E)-(3-Nitrophenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4d) 3-Nitrophenyl, coumarin-amino group Antibacterial
(E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) 4-Chlorophenyl, pyrazolyl-tert-butyl TNF-α inhibition, anti-inflammatory
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide 4-Fluorophenyl, benzimidazolyl-sulfanyl Antimicrobial (MIC: 13.3 μg/mL)

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in 4d ): Enhance antibacterial activity but may reduce bioavailability.
  • Bulky Substituents (e.g., tert-butyl in the target compound): Likely improve lipophilicity but could sterically hinder target binding.

Pharmacological and Functional Comparisons

Antimicrobial Activity

  • Fluorinated Hydrazone () : Exhibited MIC of 13.3 μg/mL against E. coli.
  • Coumarin Derivatives () : Showed moderate activity against S. aureus and E. coli via zone inhibition assays.
  • Target Compound: No direct data, but the tert-butyl group may enhance penetration into Gram-positive bacterial membranes.

Anti-Inflammatory and Antioxidant Effects

  • MMINA (Indole Derivative, ) : Reduced oxidative stress and TNF-α/COX-2 expression in vivo.
  • Pyrazolyl Hydrazone () : Inhibited TNF-α production by 55–57% at 100 μmol/kg.

Physicochemical and Spectroscopic Characterization

  • MS/FTIR Data : Analogs like 4d and 4e show characteristic peaks for C=N (1659–1701 cm⁻¹) and C=O (1665 cm⁻¹), consistent with hydrazone formation.
  • NMR Trends : Disappearance of –NH₂ protons (δ 4.26 ppm) confirms hydrazide-to-hydrazone conversion .

Biological Activity

The compound 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide, often referred to as "compound 1," is a derivative of piperazine known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H29N3
  • Molecular Weight : 335.5 g/mol
  • InChIKey : RMYIUGFSRSMNJR-HAVVHWLPSA-N

The structural characteristics of this compound suggest it may interact with various biological targets due to the presence of functional groups conducive to molecular recognition.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 31.25 µg/mL to 62.5 µg/mL .

Anticancer Potential

Research has highlighted the anticancer potential of piperazine derivatives. A study focusing on similar compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that compound 1 may also possess anticancer properties. The mechanism appears to involve the modulation of apoptotic pathways, although specific pathways for compound 1 require further investigation.

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating hyperpigmentation and certain skin disorders. Compounds structurally related to this compound have been evaluated for their inhibitory effects on tyrosinase activity. For example, a related compound exhibited an IC50 value of 0.18 µM, indicating strong inhibition compared to standard inhibitors like kojic acid (IC50 = 17.76 µM) . This suggests that compound 1 may also have potential as a skin-lightening agent.

The biological activity of compound 1 is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase and various bacterial enzymes, disrupting metabolic processes in pathogens.
  • Cellular Apoptosis : Induction of apoptosis in cancer cells may occur through the activation of caspases or the mitochondrial pathway, though specific studies on compound 1 are needed.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, potentially enhancing their therapeutic efficacy.

Study on Antimicrobial Efficacy

A study conducted by Narayana et al. (2016) evaluated the antimicrobial activity of piperazine derivatives against standard bacterial strains. The results showed that modifications in the piperazine ring significantly influenced antimicrobial potency, suggesting that compound 1 could be optimized for enhanced efficacy .

Tyrosinase Inhibition Study

In a comparative study involving various piperazine derivatives, it was found that modifications at the benzyl position significantly affected tyrosinase inhibition. The promising results from these studies indicate that structural adjustments could lead to more potent inhibitors .

Data Summary

PropertyValue
Molecular FormulaC22H29N3
Molecular Weight335.5 g/mol
Antimicrobial MIC Range31.25 - 62.5 µg/mL
Tyrosinase IC50~0.18 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of hydrazide derivatives with substituted benzaldehydes under reflux conditions. Key parameters include solvent selection (e.g., ethanol with glacial acetic acid as a catalyst), temperature control (reflux at ~80°C), and purification via column chromatography . Microwave-assisted synthesis may improve efficiency by reducing reaction time .
  • Critical Parameters : Yield optimization requires precise stoichiometric ratios (equimolar reactants) and pH adjustment (e.g., glacial acetic acid for catalysis) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the hydrazone bond (E/Z configuration) and aromatic substitution patterns .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS-ESI for exact mass) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=N (1650–1600 cm⁻¹) and S–C (600–700 cm⁻¹) .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Limited solubility in aqueous media; polar aprotic solvents (e.g., DMSO, DMF) are preferred for biological assays. Stability is pH-dependent, with degradation observed under strongly acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Case Study : Replacing the 4-tert-butylphenyl group with fluorinated or chlorinated aryl groups alters antibacterial potency. For example, fluorinated analogs show enhanced activity against E. coli (MIC = 13.3 µM) compared to chlorinated derivatives .
  • Methodology : Comparative SAR studies using analogs with systematic substituent changes (e.g., electron-withdrawing vs. donating groups) paired with enzyme inhibition assays .

Q. What computational approaches are used to predict target interactions?

  • Molecular Docking : Simulates binding to enzymes like acetylcholinesterase (for Alzheimer’s research) or bacterial targets (e.g., DNA gyrase). Software tools include AutoDock Vina and Schrödinger Suite .
  • Pharmacokinetic Modeling : Predicts ADMET properties (e.g., BBB permeability) using SwissADME or pkCSM .

Q. How can contradictory biological activity data be resolved?

  • Example : Discrepancies in MIC values for similar analogs may arise from assay conditions (e.g., nutrient media composition, bacterial strain variability). Validate findings using orthogonal assays (e.g., time-kill curves vs. broth microdilution) .
  • Data Reconciliation : Cross-reference with structural analogs (e.g., 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide) to identify substituent-specific trends .

Q. What experimental strategies elucidate the mechanism of action?

  • In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase for neuroprotective studies) .
  • Reactive Oxygen Species (ROS) Scavenging : Assess antioxidant potential via DPPH or ABTS assays .
    • In Vivo Models : Evaluate organoprotective effects (e.g., cisplatin-induced toxicity in rats) with histopathological and biochemical markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.